4-Methyl-5-thiazoleethanol

Catalog No.
S599764
CAS No.
137-00-8
M.F
C6H9NOS
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-thiazoleethanol

CAS Number

137-00-8

Product Name

4-Methyl-5-thiazoleethanol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCO

Solubility

Soluble in water, ether, benzene, chloroform
Miscible at room temperature (in ethanol)

Synonyms

2-(4-Methyl-1,3-thiazol-5-yl)ethanol; 2-(4-Methyl-5-thiazolyl)ethanol; 2-(4-Methylthiazole-5-yl)ethanol; 4-Methyl-5-(2-hydroxyethyl)thiazole; 4-Methyl-5-(2-thiazoleethanol); 4-Methyl-5-(β-hydroxyethyl)thiazole; 4-Methyl-5-thiazoleethanol; 4-Methyl-5-

Canonical SMILES

CC1=C(SC=N1)CCO

Flavor and Fragrance Research:

-Methyl-5-thiazoleethanol (also known as Sulfurol) has been identified as a key flavor compound in various plants, including:

  • Indocalamus leaf: It contributes a characteristic beany and sulfurous aroma. Source: Sigma-Aldrich product page for 4-Methyl-5-thiazoleethanol acetate:
  • Panax ginseng: It was isolated from the ether-soluble alkaloidal fraction of the root, suggesting potential involvement in the plant's biological activity. Source: Sigma-Aldrich product page for 4-Methyl-5-thiazoleethanol:

Synthesis of Novel Materials:

Research explores the use of 4-Methyl-5-thiazoleethanol as a building block in the synthesis of novel materials with specific properties:

  • Thiazolium halogenide ionic liquids: These ionic liquids hold potential applications in various fields, including catalysis, electrochemistry, and separation processes. Source: Sigma-Aldrich product page for 4-Methyl-5-thiazoleethanol:

4-Methyl-5-thiazoleethanol is a heterocyclic organic compound with the molecular formula C6H9NOSC_6H_9NOS and a molecular weight of approximately 143.207 g/mol. It is classified as a thiazole derivative, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is known by several names, including Hemineurine, Sulfurol, and 4-Methyl-5-(2-hydroxyethyl)thiazole . Its structure features a thiazole ring substituted with a hydroxyethyl group at the 5-position and a methyl group at the 4-position, contributing to its unique properties.

, primarily due to its functional groups. Notable reactions include:

  • Esterification: It can react with acid chlorides, such as 4-ethyloctanoyl chloride, to form esters like 4-methyl-5-thiazoleethanol 4-ethyloctanoate, which are relevant in flavor chemistry .
  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of other thiazole derivatives or related compounds.
  • Nucleophilic Substitution: Due to the presence of the hydroxyethyl group, it can act as a nucleophile in substitution reactions.

Research indicates that 4-Methyl-5-thiazoleethanol exhibits various biological activities. It has been studied for its potential neuroprotective effects and is considered a metabolite of thiamine (vitamin B1) degradation. This compound may play a role in neurological functions and could be involved in pathways related to neurotransmission . Additionally, it has been noted for its flavoring properties in food chemistry.

The synthesis of 4-Methyl-5-thiazoleethanol can be achieved through several methods:

  • Reaction of Thiourea with Acetylpropyl Alcohol: This method involves reacting thiourea with 3-acetylpropyl alcohol under acidic conditions. The reaction typically occurs at temperatures ranging from 78 to 100 °C for several hours. After adjusting the pH and extracting with diethyl ether, further purification steps yield the desired product .
  • Oxidation and Diazotization: Another synthetic route includes oxidation followed by diazotization of intermediates derived from thiourea and acetylpropyl alcohol .
  • Alternative Synthetic Routes: Various patents detail alternative methods involving different reagents and conditions that can also yield this compound efficiently.

4-Methyl-5-thiazoleethanol finds applications across several fields:

  • Flavoring Agent: It is used as a flavor compound in the food industry due to its desirable taste profile .
  • Pharmaceuticals: Its biological activity suggests potential applications in pharmaceuticals, particularly in neuroprotective formulations.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other thiazole derivatives and related chemicals.

Studies on the interactions of 4-Methyl-5-thiazoleethanol with biological systems have highlighted its role as a metabolite in various biochemical pathways. Its interactions with enzymes involved in thiamine metabolism have been particularly noted, suggesting implications for neurological health and function . Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-Methyl-5-thiazoleethanol, each possessing unique properties:

Compound NameMolecular FormulaUnique Features
Thiamine Thiazole HydrochlorideC12H17ClN4OSA derivative of thiamine with enhanced solubility
ClomethiazoleC9H10ClN3OSKnown for its sedative effects
4-Methyl-5-hydroxyethylthiazoleC6H9NOSHydroxylated variant that may exhibit different reactivity
2-(4-methylthiazol-5-yl)ethanolC6H9NOSAn isomer that may have distinct biological activities
5-(2-hydroxyethyl)-4-methylthiazoleC6H9NOSSimilar structure but different functional orientation

These compounds illustrate the diversity within the thiazole family while highlighting the unique characteristics of 4-Methyl-5-thiazoleethanol that may influence its biological activity and applications.

Physical Description

Solid
Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odou

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.04048508 g/mol

Monoisotopic Mass

143.04048508 g/mol

Boiling Point

135.00 °C. @ 7.00 mm Hg

Heavy Atom Count

9

Density

1.196-1.210

Melting Point

< 25 °C

UNII

3XYV4I47I8

GHS Hazard Statements

Aggregated GHS information provided by 420 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 325 of 420 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 95 of 420 companies with hazard statement code(s):;
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137-00-8

Wikipedia

4-methyl-5-thiazoleethanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Thiazoleethanol, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32640354   DOI: 10.1016/j.fct.2020.111530

Abstract




The Biosynthesis of the Pyrimidine Moiety of Thiamin in Halobacterium salinarum

Yukie Kijima, Maria Hayashi, Kazuko Yamada, Keiko Tazuya-Murayama
PMID: 27264098   DOI: 10.3177/jnsv.62.130

Abstract

The biosynthetic pathway of the pyrimidine moiety of thiamin was studied in the archaean Halobacterium salinarum. Thiamin is biosynthesized from 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The pyrimidine and the thiazole are biosynthesized de novo in microorganisms. The biosynthetic routes of pyrimidine in microorganisms differ between eukaryote and eubacteria. In the eukaryote Saccharomyces cerevisiae, histidine and pyridoxine are the precursors of pyrimidine, while in the eubacterium Escherichia coli, pyrimidine is biosynthesized from 5-aminoimidazole ribonucleotide (AIR), an intermediate of purine biosynthesis. Tracer investigations revealed that [(15)N]-, [1-(13)C]- and [2-(13)C] glycine, precursors of AIR, were incorporated into the pyrimidine in H. salinarum. These results suggested that the biosynthetic route of the pyrimidine in H. salinarum is similar to that of E. coli.


A combination of quantitative marinating and Maillard reaction to enhance volatile flavor in Chinese marinated chicken

Xiuli Wei, Chunqing Wang, Chunhui Zhang, Xia Li, Jinzhi Wang, Hai Li, Chunhong Tang
PMID: 27185418   DOI: 10.1002/jsfa.7803

Abstract

A combination of quantitative marinating and Maillard reaction was investigated by adding d-xylose, l-cysteine and thiamine to the marinated brine of quantitative marinating, which was expected to enhance the volatile flavor of Chinese marinated chicken. Response surface methodology was used to optimize parameters, in which response was sensory evaluation scores of marinated chicken. A Box-Behnken center design was applied to the optimized added contents. The optimized contents were d-xylose (1-5‰), l-cysteine (1-5‰) and thiamine (1-3‰).
Analysis of variance indicated that a second-order polynomial equation could predict the experimental data well (R
= 0.94), and sensory evaluation scores were significantly affected by the added amount of d-xylose, l-cysteine and thiamine. The optimal conditions that maximized the sensory evaluation score of Chinese marinated chicken were found to be 4.96‰ d-xylose, 2.28‰ l-cysteine and 2.66‰ thiamine (w/w). Given these optimal conditions, a number of meat-like flavor compounds such as 2-pentyl-furan, benzothiazole and 4-methyl-5-thiazoleethanol were identified by gas chromatographic-mass spectrometric analysis.
Our results suggested that a combination of quantitative marinating and Maillard reaction might be a promising method to enhance the volatile flavor, especially meat-like flavor, of Chinese marinated chicken. © 2016 Society of Chemical Industry.


Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis

Ryan W Paerl, Erin M Bertrand, Elden Rowland, Phillippe Schatt, Mohamed Mehiri, Thomas D Niehaus, Andrew D Hanson, Lasse Riemann, Francois-Yves Bouget
PMID: 29654239   DOI: 10.1038/s41598-018-24321-2

Abstract

Almost all cells require thiamin, vitamin B1 (B1), which is synthesized via the coupling of thiazole and pyrimidine precursors. Here we demonstrate that 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET) is a useful in vivo B1 precursor for representatives of ubiquitous marine picoeukaryotic phytoplankton and Escherichia coli - drawing attention to cHET as a valuable exogenous micronutrient for microorganisms with ecological, industrial, and biomedical value. Comparative utilization experiments with the terrestrial plant Arabidopsis thaliana revealed that it can also use exogenous cHET, but notably, picoeukaryotic marine phytoplankton and E. coli were adapted to grow on low (picomolar) concentrations of exogenous cHET. Our results call for the modification of the conventional B1 biosynthesis model to incorporate cHET as a key precursor for B1 biosynthesis in two domains of life, and for consideration of cHET as a microbial micronutrient currency modulating marine primary productivity and community interactions in human gut-hosted microbiomes.


Development and validation of a liquid chromatography method for the simultaneous determination of eight water-soluble vitamins in multivitamin formulations and human urine

Suyog S Patil, Ashwini K Srivastava
PMID: 24645504   DOI: 10.5740/jaoacint.12-208

Abstract

A simple, precise, and rapid RPLC method has been developed without incorporation of any ion-pair reagent for the simultaneous determination of vitamin C (C) and seven B-complex vitamins, viz, thiamine hydrochloride (B1), pyridoxine hydrochloride (B6), nicotinamide (B3), cyanocobalamine (B12), folic acid, riboflavin (B2), and 4-aminobenzoic acid (Bx). Separations were achieved within 12.0 min at 30 degrees C by gradient elution on an RP C18 column using a mobile phase consisting of a mixture of 15 mM ammonium formate buffer and 0.1% triethylamine adjusted to pH 4.0 with formic acid and acetonitrile. Simultaneous UV detection was performed at 275 and 360 nm. The method was validated for system suitability, LOD, LOQ, linearity, precision, accuracy, specificity, and robustness in accordance with International Conference on Harmonization guidelines. The developed method was implemented successfully for determination of the aforementioned vitamins in pharmaceutical formulations containing an individual vitamin, in their multivitamin combinations, and in human urine samples. The calibration curves for all analytes showed good linearity, with coefficients of correlation higher than 0.9998. Accuracy, intraday repeatability (n = 6), and interday repeatability (n = 7) were found to be satisfactory.


Biosynthesis of thiamin thiazole: determination of the regiochemistry of the S/O acyl shift by using 1,4-dideoxy-D-xylulose-5-phosphate

Abhishek Chatterjee, Xuemei Han, Fred W McLafferty, Tadhg P Begley
PMID: 16625663   DOI: 10.1002/anie.200504614

Abstract




Characterization of thiI, a new gene involved in thiazole biosynthesis in Salmonella typhimurium

E Webb, K Claas, D M Downs
PMID: 9209060   DOI: 10.1128/jb.179.13.4399-4402.1997

Abstract

Thiamine pyrophosphate (TPP) is a required cofactor in Salmonella typhimurium that is generated de novo by the condensation of 4-amino-5-hydroxymethyl pyrimidine (HMP) pyrophosphate and 4-methyl-5-(beta-hydroxyethyl)-thiazole (THZ) monophosphate. The THZ and HMP moieties are independently synthesized, and labeling studies have demonstrated probable metabolic precursors to both. We present herein the initial characterization of thiI, a gene required for THZ synthesis. We show that thiI is a 1,449-bp open reading frame located at minute 9.65 on the S. typhimurium chromosome and that it encodes a 483-amino-acid protein with a predicted molecular mass of 55 kDa. Unlike genes in the thiamine biosynthetic operon at minute 90, thiI is not transcriptionally regulated by TPP.


The apbE gene encodes a lipoprotein involved in thiamine synthesis in Salmonella typhimurium

B J Beck, D M Downs
PMID: 9473043   DOI: 10.1128/JB.180.4.885-891.1998

Abstract

Thiamine pyrophosphate is an essential cofactor that is synthesized de novo in Salmonella typhimurium. The biochemical steps and gene products involved in the conversion of aminoimidazole ribotide (AIR), a purine intermediate, to the 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) moiety of thiamine have yet to be elucidated. We have isolated mutations in a new locus (Escherichia coli open reading frame designation yojK) at 49 min on the S. typhimurium chromosome. Two significant phenotypes associated with lesions in this locus (apbE) were identified. First, apbE purF double mutants require thiamine, specifically the HMP moiety. Second, in the presence of adenine, apbE single mutants require thiamine, specifically both the HMP and the thiazole moieties. Together, the phenotypes associated with apbE mutants suggest that flux through the purine pathway has a role in regulating synthesis of the thiazole moiety of thiamine and are consistent with ApbE being involved in the conversion of AIR to HMP. The product of the apbE gene was found to be a 36-kDa membrane-associated lipoprotein, making it the second membrane protein implicated in thiamine synthesis.


Structure of ThiM from Vitamin B1 biosynthetic pathway of Staphylococcus aureus - Insights into a novel pro-drug approach addressing MRSA infections

Julia Drebes, Madeleine Künz, Björn Windshügel, Alexey G Kikhney, Ingrid B Müller, Raphael J Eberle, Dominik Oberthür, Huaixing Cang, Dmitri I Svergun, Markus Perbandt, Christian Betzel, Carsten Wrenger
PMID: 26960569   DOI: 10.1038/srep22871

Abstract

Infections caused by the methicillin-resistant Staphylococcus aureus (MRSA) are today known to be a substantial threat for global health. Emerging multi-drug resistant bacteria have created a substantial need to identify and discover new drug targets and to develop novel strategies to treat bacterial infections. A promising and so far untapped antibiotic target is the biosynthesis of vitamin B1 (thiamin). Thiamin in its activated form, thiamin pyrophosphate, is an essential co-factor for all organisms. Therefore, thiamin analogous compounds, when introduced into the vitamin B1 biosynthetic pathway and further converted into non-functional co-factors by the bacterium can function as pro-drugs which thus block various co-factor dependent pathways. We characterized one of the key enzymes within the S. aureus vitamin B1 biosynthetic pathway, 5-(hydroxyethyl)-4-methylthiazole kinase (SaThiM; EC 2.7.1.50), a potential target for pro-drug compounds and analyzed the native structure of SaThiM and complexes with the natural substrate 5-(hydroxyethyl)-4-methylthiazole (THZ) and two selected substrate analogues.


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